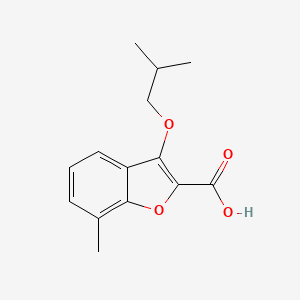![molecular formula C8H16ClNO B11781763 (7-Methyl-7-azabicyclo[2.2.1]heptan-1-yl)methanol hydrochloride](/img/structure/B11781763.png)
(7-Methyl-7-azabicyclo[2.2.1]heptan-1-yl)methanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7-Methyl-7-azabicyclo[2.2.1]heptan-1-yl)methanol hydrochloride is a chemical compound with a unique bicyclic structure. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound’s structure features a bicyclic ring system with a methyl group and a hydroxymethyl group, making it an interesting subject for synthetic and mechanistic studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (7-Methyl-7-azabicyclo[2.2.1]heptan-1-yl)methanol hydrochloride typically involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale palladium-catalyzed reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product.
化学反応の分析
Types of Reactions
(7-Methyl-7-azabicyclo[2.2.1]heptan-1-yl)methanol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The bicyclic structure allows for substitution reactions, particularly at the nitrogen atom or the hydroxymethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
(7-Methyl-7-azabicyclo[2.2.1]heptan-1-yl)methanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s structure makes it a useful tool for probing biological systems and understanding enzyme interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which (7-Methyl-7-azabicyclo[2.2.1]heptan-1-yl)methanol hydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the interaction.
類似化合物との比較
Similar Compounds
(7-Azabicyclo[2.2.1]heptan-1-yl)methanol hydrochloride: Lacks the methyl group, leading to different reactivity and binding properties.
(7-Methyl-7-azabicyclo[2.2.1]heptan-1-yl)ethanol hydrochloride: Has an ethyl group instead of a hydroxymethyl group, affecting its chemical behavior.
Uniqueness
(7-Methyl-7-azabicyclo[2.2.1]heptan-1-yl)methanol hydrochloride is unique due to its specific combination of a bicyclic structure with a methyl and hydroxymethyl group. This combination provides distinct reactivity and binding characteristics, making it valuable for various applications in research and industry.
特性
分子式 |
C8H16ClNO |
|---|---|
分子量 |
177.67 g/mol |
IUPAC名 |
(7-methyl-7-azabicyclo[2.2.1]heptan-1-yl)methanol;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c1-9-7-2-4-8(9,6-10)5-3-7;/h7,10H,2-6H2,1H3;1H |
InChIキー |
ISEOABCWLRKUSP-UHFFFAOYSA-N |
正規SMILES |
CN1C2CCC1(CC2)CO.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-Bromo-5-methoxy-1H-benzo[d][1,2,3]triazole](/img/structure/B11781700.png)
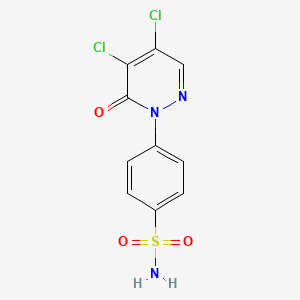


![6-(4-Bromophenyl)-7-methyl-2-(trifluoromethyl)-7H-pyrimido[4,5-b][1,4]oxazin-4-amine](/img/structure/B11781731.png)
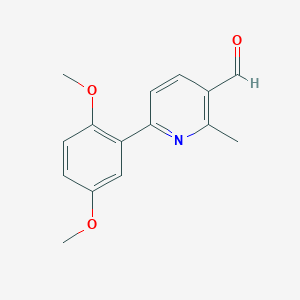

![2-(3-Bromophenyl)-5-((2,6-dimethylmorpholino)methyl)benzo[d]oxazole](/img/structure/B11781754.png)
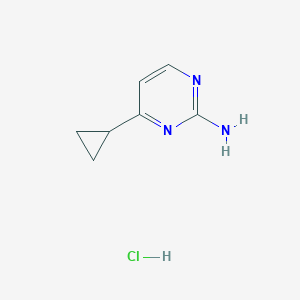
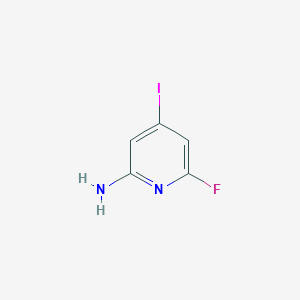
![3,6-Dichloro-N-(4'-chloro-[1,1'-biphenyl]-4-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B11781769.png)
